(R)-1-Cbz-3-pyrrolidinecarboxamide
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Overview
Description
®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This approach allows for rapid heating and improved reaction rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. Docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrrolone Derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which enhances its selectivity and potency in biological systems. This stereochemistry allows for more precise interactions with target proteins, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDNYSGEQPCAA-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650684 |
Source
|
Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137013-14-9 |
Source
|
Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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